molecular formula C12H23N3O3 B2754096 (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide CAS No. 2097804-92-5

(R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide

Cat. No.: B2754096
CAS No.: 2097804-92-5
M. Wt: 257.334
InChI Key: FHUBDEHTPCQZNQ-SECBINFHSA-N
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Description

®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide is a chemical compound known for its utility in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring, a common structural motif in many biologically active molecules, and a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with ®-3-aminopyrrolidine.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms ®-3-(Boc-amino)pyrrolidine.

    Dimethylation: The protected amine is then reacted with dimethylamine and a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the N,N-dimethylcarboxamide functionality.

Industrial Production Methods

Industrial production of ®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially yielding the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine, especially under acidic conditions where the Boc group is removed.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) can deprotect the Boc group, allowing further substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, ®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective reactions without interference from the amine functionality.

Biology

The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its structural features make it a valuable building block in medicinal chemistry.

Medicine

In pharmaceutical research, ®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide is explored for its potential therapeutic applications. It serves as a precursor in the synthesis of drug candidates targeting various diseases.

Industry

Industrially, the compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate makes it crucial in the manufacturing of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of ®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide depends on its specific application. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability during synthesis, while the pyrrolidine ring and carboxamide functionality contribute to binding interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Boc-amino)pyrrolidine: Lacks the N,N-dimethylcarboxamide group, making it less versatile in certain synthetic applications.

    (S)-3-(Boc-amino)pyrrolidine: The enantiomer of ®-3-(Boc-amino)pyrrolidine, which may exhibit different biological activity due to stereochemistry.

    ®-3-(Boc-amino)piperidine: Contains a piperidine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.

Uniqueness

®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide is unique due to its combination of a Boc-protected amine and a dimethylcarboxamide group. This dual functionality allows for selective reactions and diverse applications in synthesis and research.

By understanding the properties and applications of ®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide, researchers can leverage its unique features to advance various fields of science and industry.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-10(16)13-9-6-7-15(8-9)11(17)14(4)5/h9H,6-8H2,1-5H3,(H,13,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUBDEHTPCQZNQ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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